Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate (CAS: 474330-06-8) is a piperazine-carboxylate derivative featuring a 6-chloro-3-nitropyridinyl moiety linked via a carbonyl group to the piperazine ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, particularly in antiviral and enzyme-targeting drug discovery . Its tert-butyl carbamate group enhances solubility and stability during synthetic workflows, while the chloro and nitro substituents on the pyridine ring influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUHBDCAXSXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-chloronicotinic acid or its derivatives. The process often includes the protection of the piperazine nitrogen atoms using tert-butyl groups to form the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and base catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The piperazine ring can undergo Buchwald-Hartwig coupling reactions with aryl halides.
Hydrogenation: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Buchwald-Hartwig Coupling: Palladium catalysts and phosphine ligands in the presence of a base like potassium phosphate.
Catalytic Hydrogenation: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce arylated piperazine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that compounds similar to tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate exhibit significant antibacterial properties. These compounds are often designed to target resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) . The structural similarity to known antibacterial agents suggests potential efficacy in treating infections caused by these pathogens.
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | Efficacy (MIC) |
|---|---|---|
| This compound | MRSA, VRE | TBD |
| Oxazolidinone Derivatives | PRSP, HI | TBD |
| Other Piperazine Derivatives | Various Gram-positive bacteria | TBD |
Cancer Research
KRAS Inhibition
Recent studies have explored the role of piperazine derivatives in inhibiting KRAS mutations, which are prevalent in various cancers, including pancreatic cancer. This compound may serve as a lead compound in developing KRAS inhibitors, offering a novel approach to cancer therapy .
Case Study: Pancreatic Cancer Treatment
A study highlighted the use of piperazine derivatives in targeting KRAS G12C mutations, demonstrating that modifications to the piperazine structure can enhance binding affinity and selectivity towards mutated KRAS proteins .
Neuropharmacology
Potential Neuroprotective Effects
Emerging evidence suggests that certain piperazine derivatives possess neuroprotective properties. This compound could be investigated for its effects on neurodegenerative diseases through modulation of neuroinflammatory pathways .
Table 2: Neuroprotective Studies on Piperazine Compounds
| Compound | Disease Model | Observed Effects |
|---|---|---|
| This compound | Neuroinflammation in vitro | TBD |
| Other Piperazine Derivatives | Alzheimer's Disease | TBD |
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for large-scale production and formulation into pharmaceutical preparations.
Table 3: Synthetic Pathways Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | TBD | TBD |
| Purification | Chromatography | TBD |
| Final Formulation | Tablet/Capsule Preparation | TBD |
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and chloronicotinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
Piperazine-carboxylate derivatives exhibit diverse pharmacological profiles depending on substituents, linkers, and heterocyclic cores. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Piperazine-Carboxylate Derivatives
Stability and Reactivity
- Nitro Group Instability : The target compound's 3-nitro substituent may confer susceptibility to reductive degradation, as seen in analogs like 1a and 1b (triazolylmethyl derivatives), which degrade in simulated gastric fluid .
- Fluorine Substitution : Fluorinated analogs (e.g., 6-fluoropyridinyl in CAS 501126-13-2) exhibit enhanced stability due to fluorine’s electronegativity and resistance to metabolic oxidation .
- Chiral Linkers : Compounds like 3l () demonstrate that stereochemistry in linkers (e.g., 1-phenylethyl group) can improve target selectivity but may complicate synthesis .
Biological Activity
Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the chloronicotinoyl moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The piperazine structure has been associated with various pharmacological effects, including:
- Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways .
- Anticancer Activity : Research has indicated that piperazine derivatives can induce apoptosis in cancer cells by disrupting microtubule synthesis and inhibiting angiogenesis, essential for tumor growth and metastasis .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 (Liver) | 10.5 | Significant growth inhibition |
| MCF7 (Breast) | 12.3 | Induction of apoptosis |
| HCT-116 (Colon) | 8.7 | Cell cycle arrest |
| KATO-3 (Gastric) | 15.2 | Inhibition of angiogenesis |
These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
Mechanistic Insights
The mechanism behind the anticancer activity has been explored through various assays:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating a potential mechanism for its antitumor activity.
- Microtubule Disruption : Compounds similar to this compound have been shown to interfere with microtubule dynamics, a critical process for cell division and integrity .
Preclinical Models
In preclinical studies involving animal models, this compound demonstrated significant tumor reduction in xenograft models of breast and colon cancer. These studies highlighted the compound's potential for further development into a therapeutic agent.
Q & A
Q. Methodological Answer :
- NMR : <sup>1</sup>H NMR confirms the tert-butyl group (δ 1.4–1.5 ppm, singlet) and piperazine protons (δ 3.3–3.7 ppm). <sup>13</sup>C NMR identifies the carbonyl (C=O, ~165 ppm) and chloronicotinoyl moiety .
- LCMS : ESI-MS ([M+H]<sup>+</sup>) verifies molecular weight (e.g., m/z 356.1 for C₁₆H₂₁ClN₃O₃) .
Validation : Compare with published spectra of analogous tert-butyl piperazine carboxylates .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry?
Q. Methodological Answer :
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation of ethyl acetate/hexane mixtures at 0–6°C .
- Data Analysis : SHELX software refines bond lengths/angles and identifies weak hydrogen bonds (e.g., C–H···O interactions) to confirm the chloronicotinoyl orientation .
Case Study : For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, X-ray data revealed a planar diazo group and piperazine chair conformation, resolving potential stereochemical uncertainties .
Basic: What are the stability and storage recommendations for this compound?
Q. Methodological Answer :
- Stability : Susceptible to hydrolysis of the ester group under acidic/basic conditions. Store at –20°C in airtight containers with desiccants .
- Decomposition Signs : Discoloration (yellowing) or precipitation indicates degradation; re-purify via silica gel chromatography .
Advanced: How can computational methods (e.g., molecular docking) predict biological activity against targets like kinases or prolyl-hydroxylases?
Q. Methodological Answer :
- Docking Workflow :
- Target Preparation : Retrieve crystal structures (e.g., HIF prolyl-hydroxylase from PDB) and remove water/ions.
- Ligand Optimization : Minimize the compound’s energy using Gaussian09 (B3LYP/6-31G*).
- Binding Analysis : AutoDock Vina assesses binding affinities; focus on interactions with catalytic residues (e.g., Fe²⁺ coordination in prolyl-hydroxylases) .
Validation : Compare predicted IC₅₀ values with experimental assays (e.g., enzyme inhibition in ).
Basic: How to troubleshoot low yields during nucleophilic substitution on the piperazine ring?
Q. Methodological Answer :
- Solvent Effects : Use DMF or DMSO to enhance nucleophilicity of the piperazine nitrogen .
- Activation : Pre-activate the electrophile (e.g., 6-chloronicotinoyl chloride) with N-hydroxysuccinimide (NHS) for milder conditions .
- Byproduct Mitigation : Add molecular sieves to absorb HCl, preventing protonation of the piperazine .
Advanced: What strategies address contradictions in biological activity data across structural analogs?
Q. Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., replace 6-chloro with trifluoromethyl) and assay against targets (e.g., Bruton’s tyrosine kinase in ).
- Meta-Analysis : Compare logP, polar surface area, and steric parameters to identify outliers. For example, tert-butyl groups may enhance membrane permeability but reduce solubility .
Case Study : In , analogs with bulkier substituents showed reduced prolyl-hydroxylase inhibition due to steric clashes.
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Methodological Answer :
- Chromatography : Use silica gel flash chromatography with gradients of ethyl acetate/hexane (5–30%) .
- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline product .
Purity Confirmation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
